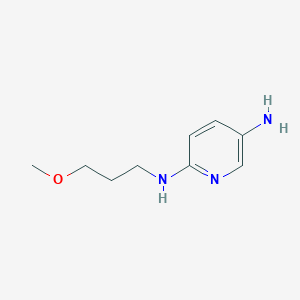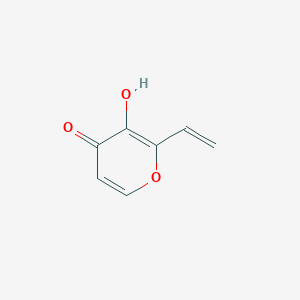![molecular formula C20H20N2O4 B3142012 8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one CAS No. 496782-57-1](/img/structure/B3142012.png)
8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Descripción general
Descripción
8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Research into the metabolism of 8-aminoquinoline antimalarial agents, which share structural similarities with the compound , underscores the significance of these derivatives in developing antimalarial treatments. Metabolites of these compounds, including those with methoxy and amino substitutions, have been studied for their role in forming methemoglobin, indicating their potential toxicity and therapeutic efficacy against malaria (Strother et al., 1981).
Anticorrosive Properties
Quinoline derivatives, including those with methoxy groups, are identified for their anticorrosive capabilities. Their effectiveness against metallic corrosion highlights the compound's potential in materials science, particularly in protecting metals from degradation (Verma et al., 2020).
Pharmaceutical and Antibiotic Applications
The structural framework of quinoline and its derivatives, including the specific compound discussed, plays a critical role in pharmaceuticals and antibiotics. Their varied biological activities, such as antibacterial, anticancer, and neuroprotective effects, are extensively explored, demonstrating the compound's versatility in drug development (Shang et al., 2018).
Environmental Implications
Studies on quinoxaline 1,4-dioxide derivatives, which are structurally related, reveal the critical role of oxidative stress in their toxicity and metabolism. This research provides insights into the environmental impact of such compounds, including their use as growth promoters and antibacterial agents, and underscores the need for further investigation into their safety and environmental fate (Wang et al., 2016).
Propiedades
IUPAC Name |
8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-16-4-2-13(3-5-16)11-21-12-15-8-14-9-18-19(26-7-6-25-18)10-17(14)22-20(15)23/h2-5,8-10,21H,6-7,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBOGXSZZLIIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC3=CC4=C(C=C3NC2=O)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene](/img/structure/B3141959.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)

![1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B3141971.png)

![9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol](/img/structure/B3141977.png)


![3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B3142011.png)
![Acetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B3142025.png)

